

Commercial availability and purity of (S)-2-amino-8-nonenoic acid

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Compound of Interest

Compound Name: 2-Amino-8-nonenoic acid

Cat. No.: B3102905

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An In-depth Technical Guide to the Commercial Availability and Purity of (S)-2-amino-8-nonenoic Acid

Introduction

(S)-2-amino-8-nonenoic acid is a non-proteinogenic α -amino acid characterized by a nine-carbon backbone with a terminal double bond. Its unique structure, combining a chiral amino acid moiety with an alkenyl chain, makes it a valuable building block in medicinal chemistry and drug development. It serves as a key intermediate for synthesizing complex molecules, including peptide mimics, constrained peptides, and other compounds with potential therapeutic applications. The precise stereochemistry at the α -carbon is often crucial for biological activity, making the procurement and verification of the enantiomerically pure (S)-isomer a critical first step for any research or development program.

This guide provides a comprehensive overview of the commercial landscape for (S)-2-amino-8-nonenoic acid, details state-of-the-art methods for its purity assessment, and offers insights into the synthetic considerations that impact quality.

Commercial Availability: Navigating the Supplier Landscape

Procuring (S)-2-amino-8-nonenoic acid requires careful diligence, as off-the-shelf availability can be limited and purity specifications vary significantly among suppliers. While the racemic

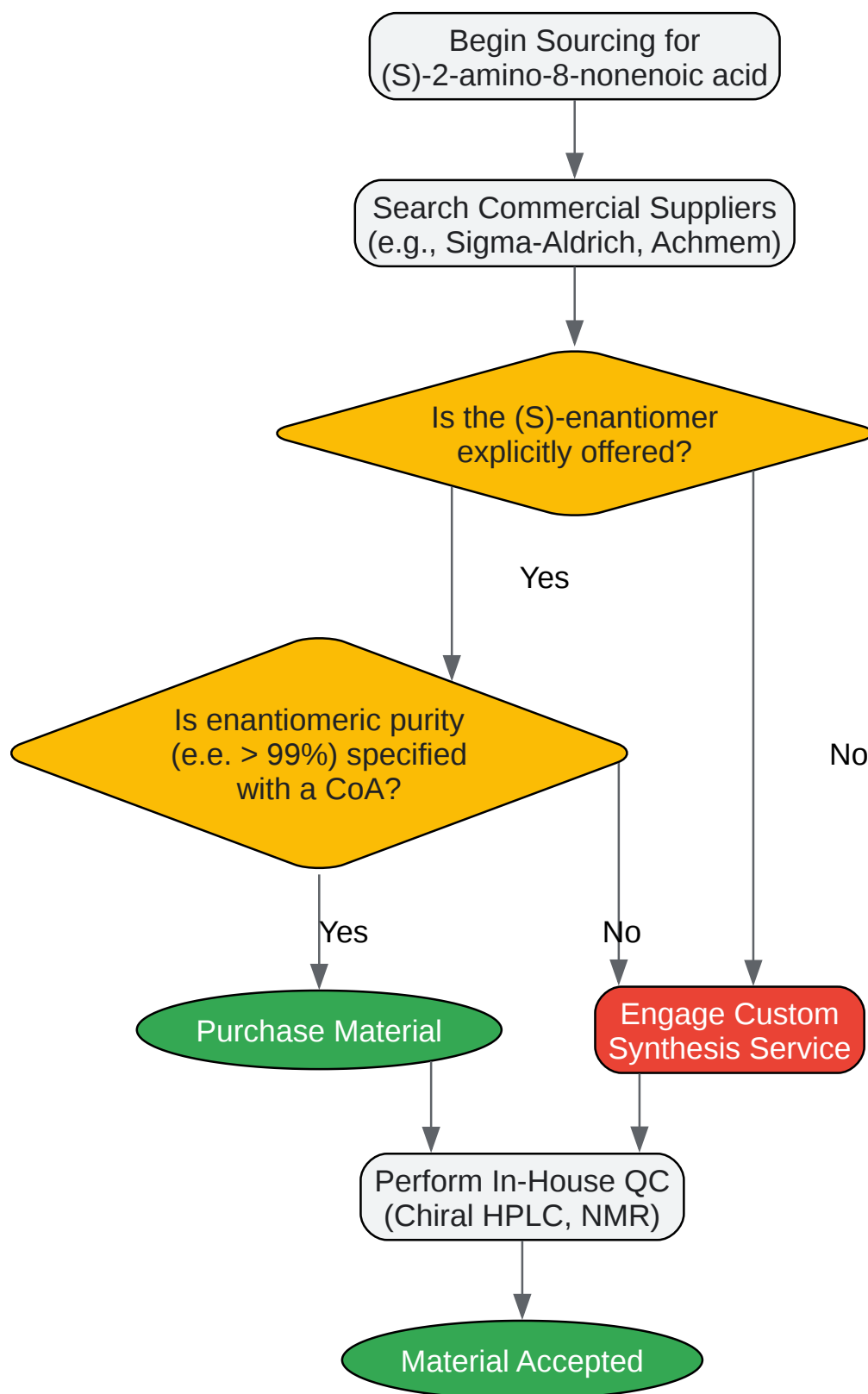
form and the (R)-enantiomer are listed by several chemical vendors, sourcing the specific (S)-enantiomer with high chemical and enantiomeric purity often necessitates inquiry with specialty suppliers or consideration of custom synthesis.

Below is a summary of representative commercial listings. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and enantiomeric excess before purchase.

Supplier	Product Name/Form	CAS Number	Stated Purity / Enantiomeric Excess (e.e.)
Sigma-Aldrich (via AChemBlock)	2-Amino-8-nonenoic acid	1222561-61-6	95% (Stereochemistry not specified)
Achmem	(2R)-2-Amino-8-nonenoic acid hydrochloride	2682097-51-2	>95% (e.e. >97%)[1]
Sigma-Aldrich	(2R)-2-Amino-8-nonenoic acid	Not specified	Not specified

Note: This table is illustrative. Supplier offerings and specifications are subject to change. The CAS number 1222561-61-6 is often associated with the racemic mixture or unspecified stereoisomer.[2]

The sourcing decision process for a chiral intermediate like (S)-**2-amino-8-nonenoic acid** can be visualized as follows:



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Caption: Sourcing decision workflow for (S)-2-amino-8-nonenoic acid.

Synthesis & Impurity Profile: A Look Behind the Label

Understanding the synthetic route is paramount to anticipating potential impurities. While various methods exist, a highly practical and enantioselective synthesis for the Boc-protected form of (S)-**2-amino-8-nonenoic acid** has been reported, achieving an impressive >99.9% enantiomeric excess (ee).^[3]^[4] This process utilizes an enzymatic reductive amination, which is key to its high stereoselectivity.^[3]^[4]

Key Synthesis Steps:

- Grignard Addition: Starting from 7-bromohept-1-ene.
- Enzymatic Reductive Amination: A highly enantioselective step using leucine dehydrogenase and glucose dehydrogenase.^[3]
- Boc Protection: Formation of the iso-Boc carbamate derivative.^[4]

Potential Impurities Stemming from Synthesis:

- (R)-Enantiomer: The most critical impurity. Its presence, even in small amounts, can have significant pharmacological consequences. The choice of a highly stereoselective synthesis is designed to minimize this.
- Starting Materials: Residual 7-bromohept-1-ene or other precursors.
- Reagents and Solvents: Trace amounts of reagents from the Grignard, amination, or protection steps.
- Byproducts: Products from side reactions occurring during the multi-step synthesis.

Given that a practical synthesis yielding >99.9% ee has been developed, it is technically feasible to produce high-purity material.^[4] Researchers should favor suppliers who can provide evidence of a robust, stereocontrolled synthetic process.

Purity Analysis and Characterization: A Self-Validating Protocol

A comprehensive analysis is required to confirm the identity, chemical purity, and enantiomeric purity of (S)-2-amino-8-nonenoic acid.

Structural Confirmation and Chemical Purity

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. Both ^1H and ^{13}C NMR should be performed to confirm the carbon skeleton and the position of functional groups.

- ^1H NMR: For the HCl salt of (S)-2-amino-8-nonenoic acid, key signals are expected around:
 - 5.79 ppm: A multiplet corresponding to the internal vinyl proton ($-\text{CH}=\text{CH}_2$).
 - ~5.00 ppm: Multiplets for the two terminal vinyl protons ($=\text{CH}_2$).
 - 3.8 ppm: A multiplet for the α -proton ($-\text{CH}(\text{NH}_3^+)-$).
 - 2.01-1.28 ppm: A series of multiplets for the aliphatic methylene protons.[3]
- ^{13}C NMR: For the Boc-protected acid, characteristic peaks include:
 - ~174 ppm: Carboxylic acid carbon.
 - ~156 ppm: Carbamate carbonyl carbon.
 - ~139 ppm: Internal vinyl carbon.
 - ~115 ppm: Terminal vinyl carbon.
 - ~55 ppm: α -carbon.[4]

Deviations from these shifts or the presence of unexpected signals can indicate impurities.

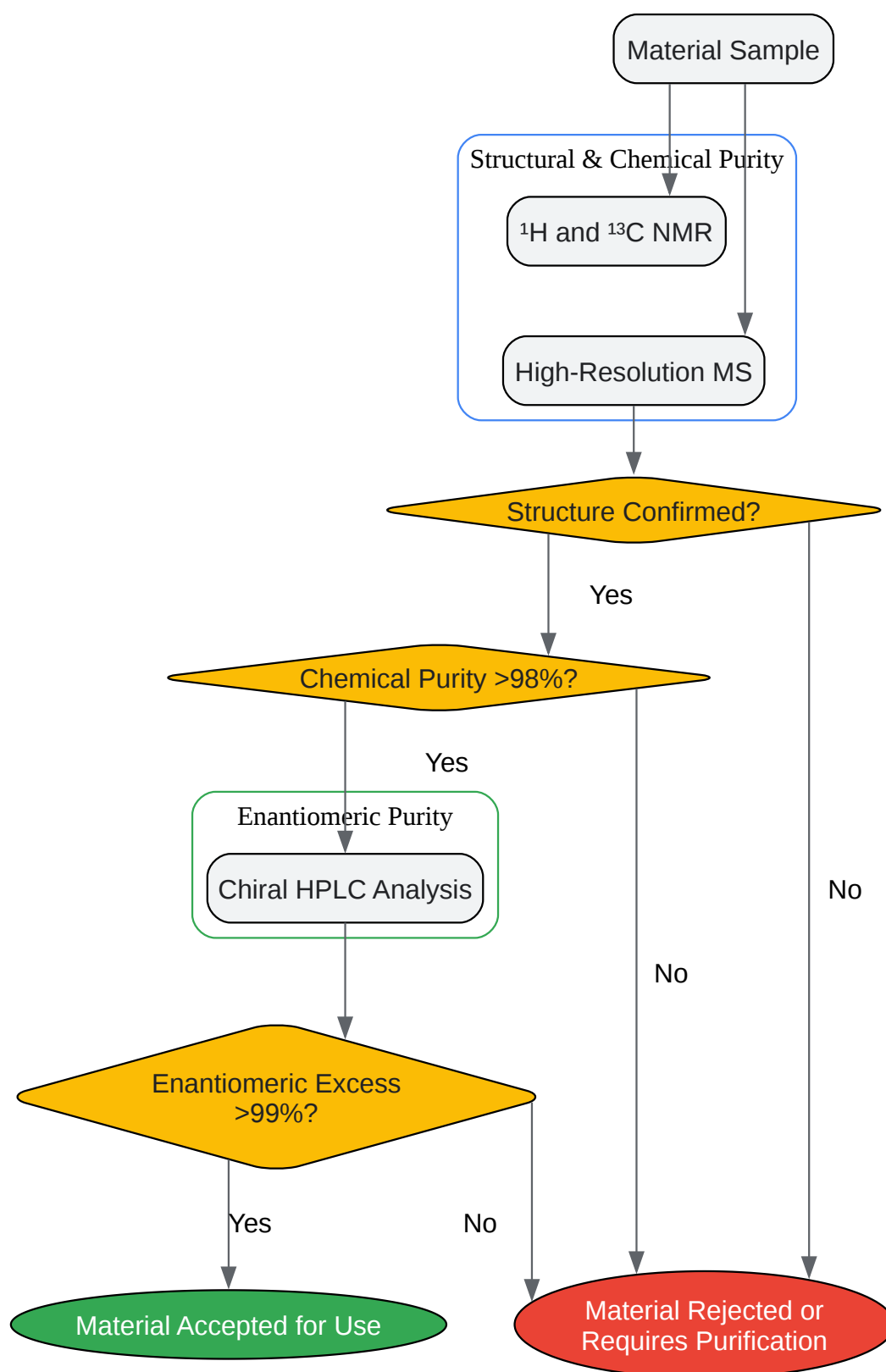
2. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. For the Boc-protected derivative ($C_{14}H_{25}NO_4$), the expected protonated molecular ion $[M+H]^+$ would be at m/z 272.1856.[4] Standard MS can confirm the molecular weight (171.24 g/mol for the free amino acid).[2] The fragmentation pattern in tandem MS (MS/MS) can further validate the structure.[5][6]

Enantiomeric Purity Determination

The gold standard for determining the enantiomeric purity of amino acids is chiral High-Performance Liquid Chromatography (HPLC).[7]

Principle: Chiral HPLC methods enable the separation of enantiomers by creating transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[8] The differential stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their quantification.

Workflow for Analytical Purity Assessment:



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Caption: Comprehensive analytical workflow for purity validation.

Experimental Protocol: Chiral HPLC Analysis

While a specific, validated method for (S)-**2-amino-8-nonenoic acid** is not publicly available, the following protocol outlines a robust starting point for method development based on established principles for chiral amino acid analysis.^{[7][9]} Direct separation on a Chiral Stationary Phase (CSP) is the preferred approach as it avoids derivatization, which can introduce artifacts.^[10]

Objective: To separate and quantify the (S) and (R) enantiomers of **2-amino-8-nonenoic acid**.

1. HPLC System and Column:

- System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometric detector.
- Column: A macrocyclic glycopeptide-based CSP is highly recommended for underivatized amino acids.^[10] An Astec CHIROBIOTIC T column, for example, is effective for a wide range of amino acids.^[10]
 - Rationale: These phases possess ionic groups and are compatible with aqueous mobile phases, making them ideal for separating zwitterionic compounds like amino acids.^[10]

2. Sample Preparation:

- Accurately weigh ~1 mg of the amino acid sample.
- Dissolve in 1 mL of the mobile phase or a compatible solvent (e.g., water/methanol mixture) to create a 1 mg/mL stock solution.
- Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Point):

- Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive. A common starting point is Methanol/Water/Acetic Acid/Ammonium Acetate. The exact ratio must be optimized.

- Rationale: The organic modifier and additives control retention and selectivity by influencing the hydrogen bonding, ionic, and hydrophobic interactions between the analyte and the CSP.
- Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm (for the peptide bond) or Evaporative Light Scattering Detector (ELSD) if UV response is poor. LC-MS provides the highest sensitivity and selectivity.[\[11\]](#)
- Injection Volume: 5-10 µL.

4. Analysis and Quantification:

- Inject a certified standard of the racemic mixture to determine the retention times of the (S) and (R) enantiomers.
- Inject the sample to be analyzed.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (% ee) using the following formula:
 - $\% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] \times 100$

This self-validating system, when performed with a racemic standard for comparison, provides definitive proof of enantiomeric purity.

Handling and Storage

To maintain the integrity of (S)-**2-amino-8-nonenoic acid**, proper storage is essential. Based on supplier recommendations for analogous compounds, the following conditions are advised:

- Storage Temperature: Store at room temperature or refrigerated at 4°C for long-term stability.
[\[1\]](#)

- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation at the double bond.
- Container: Keep in a tightly sealed container to protect from moisture.

Conclusion

(S)-2-amino-8-nonenoic acid is a specialty chemical whose commercial availability as a high-purity enantiomer is not guaranteed from all vendors. Researchers and drug development professionals must adopt a rigorous approach to sourcing and validation. The technical feasibility of producing this compound with >99.9% enantiomeric excess has been demonstrated, setting a high bar for quality.[3][4] A comprehensive analytical strategy, anchored by NMR, MS, and critically, a well-developed chiral HPLC method, is non-negotiable to ensure that the material meets the stringent requirements for its use in scientifically robust and reproducible research.

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